Predictable Regioselectivity in Electrophilic Addition to 2-Methyl-2-pentene
The reaction of bromine (Br2) with 2-methyl-2-pentene yields 2,3-dibromo-2-methylpentane as the major product due to Markovnikov's rule and the stability of the intermediate bromonium ion . This predictable regiochemistry is a direct consequence of the alkene's substitution pattern and is not observed with alternative alkenes like 1-pentene, which would yield a different dibromide (1,2-dibromopentane) with distinct physical and chemical properties.
| Evidence Dimension | Regioselectivity of Br2 addition to an alkene |
|---|---|
| Target Compound Data | Major product from 2-methyl-2-pentene + Br2 |
| Comparator Or Baseline | Major product from 1-pentene + Br2: 1,2-dibromopentane (CAS 16631-29-5) |
| Quantified Difference | The reaction proceeds via different intermediates and yields different constitutional isomers. |
| Conditions | Standard electrophilic addition conditions (Br2 in an inert solvent, e.g., CCl4, at room temperature). |
Why This Matters
This predictable outcome ensures the synthesis of a specific vicinal dibromide with a defined structure, crucial for subsequent reactions where regiochemistry matters.
